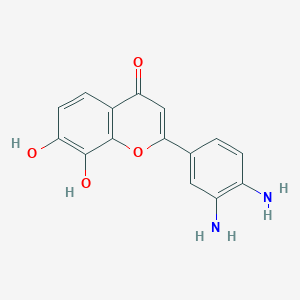

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one

概要

説明

レゾルフィンナトリウム塩は、主に活性酸素種と活性窒素種の検出に使用される高蛍光性のピンク色の染料です。 フェノキサジン染料であるレゾルフィンの誘導体であり、高い蛍光量子収率と長い励起/発光波長が知られています .

準備方法

合成経路と反応条件

レゾルフィンナトリウム塩は、レゾルシノールと4-ニトロソレゾルシノールの酸触媒縮合、続いて酸化マンガン(IV)による酸化によって合成されます。 粗反応生成物は、過剰の炭酸ナトリウムで処理してレゾルフィンのナトリウム塩が得られます .

工業生産方法

レゾルフィンナトリウム塩の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。 プロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの高度な精製技術が用いられます .

化学反応の分析

反応の種類

レゾルフィンナトリウム塩は、以下を含むさまざまな化学反応を起こします。

酸化: レサズリンに変換されます。

還元: 非蛍光性の形であるジヒドロレゾルフィンに変換されます。

一般的な試薬と条件

酸化: 過酸化水素と過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムとジチオスレイトールなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: レサズリン

還元: ジヒドロレゾルフィン

置換: さまざまな置換レゾルフィン誘導体

科学研究における用途

レゾルフィンナトリウム塩は、科学研究において幅広い用途があります。

化学: さまざまな化学アッセイで蛍光指示薬として使用されます。

生物学: 細胞生存アッセイ、活性酸素種と活性窒素種の検出に用いられます。

医学: 診断アッセイと画像化技術で使用されます。

科学的研究の応用

Resorufin sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent indicator in various chemical assays.

Biology: Employed in cell viability assays and to detect reactive oxygen species and reactive nitrogen species.

Medicine: Utilized in diagnostic assays and imaging techniques.

Industry: Applied in the development of fluorescent probes for detecting various analytes

作用機序

レゾルフィンナトリウム塩は、その蛍光特性を通じて効果を発揮します。活性酸素種または活性窒素種に暴露されると、酸化還元反応を起こし、蛍光強度の変化が生じます。 この変化は、蛍光測定法で検出でき、酸化ストレスやその他の生物学的プロセスのモニタリングに役立つツールとなります .

類似化合物との比較

類似化合物

レサズリン: 生存細胞の存在下でレゾルフィンに還元される別のフェノキサジン染料です。

ジヒドロレゾルフィン: レゾルフィンの還元された非蛍光形です。

フルオレセイン: 異なる励起/発光特性を持つ広く使用されている蛍光染料です

独自性

レゾルフィンナトリウム塩は、高い蛍光量子収率と長い励起/発光波長を持つため、非常に感度が高く、さまざまな分析用途に適しています。 可逆的な酸化還元反応を起こす能力は、科学研究における汎用性も高めています .

生物活性

2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one, also known by its CAS number 460744-16-5, is a compound belonging to the class of flavonoids, specifically the chromene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 284.27 g/mol. Its structure features a chromone backbone substituted with amino and hydroxyl groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the chromone structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.

- Anticancer Effects : Studies have shown that derivatives of 2H/4H-chromene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Biological Activities

A summary of the biological activities associated with this compound is presented in Table 1.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study conducted by Anthony et al. (2007) demonstrated that chromene derivatives could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics . The study emphasized the importance of structural modifications for enhancing anticancer potency.

- Antimicrobial Efficacy : Research by Suvarna et al. (2017) evaluated the antimicrobial properties of flavonoids including chromene derivatives against clinical isolates of bacteria. The study reported that specific modifications increased antibacterial activity significantly compared to standard antibiotics .

- DPP-4 Inhibition : A study on natural-product-derived derivatives indicated that certain modifications in the chromene structure could lead to significant DPP-4 inhibition, comparable to established drugs like omarigliptin . This suggests potential applications in diabetes management.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the chromene ring significantly influence the biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups at positions 7 and 8 enhances antioxidant and anticancer activities.

- Amino Substituents : The introduction of amino groups at position 3 or 4 increases solubility and bioavailability, thus enhancing therapeutic efficacy against various diseases.

特性

IUPAC Name |

2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUEUISMRSNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。